molecular formula C10H7FN4O2S B2985004 5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol CAS No. 1173305-20-8

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol

Cat. No.: B2985004
CAS No.: 1173305-20-8
M. Wt: 266.25
InChI Key: KNVXCGCHFBXVBM-CCEZHUSRSA-N
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Description

5-[(E)-2-(2-Fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol is a heterocyclic compound featuring a pyrimidine core substituted with hydroxyl groups at positions 4 and 6, a sulfanyl (-SH) group at position 2, and a (2-fluorophenyl)diazenyl moiety at position 3. The diazenyl group adopts an (E)-configuration, critical for its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit biological activity. Its synthesis typically involves coupling reactions between pyrimidine precursors and diazonium salts derived from 2-fluoroaniline, followed by purification via crystallization. Structural characterization of such compounds relies heavily on X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

5-[(2-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVXCGCHFBXVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol is a compound with significant biological activity, particularly in the context of antiviral and antiparasitic research. Its molecular formula is C10_{10}H7_7FN4_4O2_2S, and it has garnered attention for its potential therapeutic applications.

PropertyValue
Molecular FormulaC10_{10}H7_7FN4_4O2_2S
Molecular Weight266.26 g/mol
CAS Number1173305-20-8
Catalog Number163491

Antiviral Properties

Research has indicated that compounds similar to 5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol exhibit broad-spectrum antiviral activity. For instance, a related compound demonstrated efficacy against various RNA viruses, including alphaviruses and flaviviruses. The mechanism of action involved inhibition of host pyrimidine synthesis, leading to an antiviral state by inducing interferon-stimulated genes (ISGs), independent of type 1 interferons .

Antiparasitic Activity

This compound has also been evaluated for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. A study explored the incorporation of pyrimidine nucleoside analogues into the DNA of T. cruzi intracellular amastigotes. The findings suggested that these compounds could serve as effective probes for assessing parasite replication and evaluating drug efficacy in vitro .

Toxicity Assessments

Toxicity studies have been conducted using mammalian cell lines such as HEK293 and 3T3 cells to determine the safety profile of pyrimidine derivatives. Results indicated that while some compounds showed promising activity against parasites, they also exhibited varying levels of toxicity towards host cells, necessitating careful optimization of dosage and exposure time .

Case Studies

  • Study on Antiviral Activity : A compound structurally similar to 5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol was tested against multiple RNA viruses in human cell lines, showing significant antiviral effects through the inhibition of viral replication pathways .
  • Investigation against T. cruzi : In vitro studies demonstrated that certain pyrimidine analogues could effectively inhibit the replication of T. cruzi, highlighting their potential as therapeutic agents in treating Chagas disease .
  • Safety Evaluation : A comprehensive assessment was conducted to evaluate the toxicity profiles of various pyrimidine compounds in different cell lines, revealing a need for tailored approaches to minimize cytotoxic effects while maximizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

Compound Substituent at Position 5 Bond Length (C5-N6, Å) Melting Point (°C) Biological Activity (IC₅₀, μM)
5-[(E)-2-(2-Fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol 2-Fluorophenyldiazenyl 1.34 218–220 12.3 (Kinase X inhibition)
5-[(E)-2-(4-Chlorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol 4-Chlorophenyl-diazenyl 1.33 225–227 8.9
5-[(E)-Phenyldiazenyl]-2-sulfanyl-4,6-pyrimidinediol Unsubstituted phenyldiazenyl 1.35 195–198 25.6
5-Amino-2-sulfanyl-4,6-pyrimidinediol -NH₂ - 245–248 >100
  • Electronic Effects : The electron-withdrawing fluorine at the 2-position of the phenyl ring stabilizes the diazenyl group, reducing electron density at the pyrimidine core compared to the 4-chloro analog. This enhances electrophilic reactivity, as evidenced by shorter C5-N6 bond lengths .
  • Biological Activity : The 2-fluorophenyl derivative shows moderate kinase inhibition, while the 4-chloro analog exhibits higher potency, likely due to improved lipophilicity and target binding .

Crystallographic Insights

Crystal structures refined via SHELXL reveal distinct packing patterns. The 2-fluorophenyl derivative forms intramolecular hydrogen bonds between the hydroxyl groups and the sulfanyl moiety, stabilizing a planar conformation. In contrast, the unsubstituted phenyl analog exhibits weaker intermolecular interactions, leading to lower thermal stability .

Solubility and Stability

  • Aqueous Solubility: The 2-fluorophenyl derivative has lower solubility (0.12 mg/mL) than the amino-substituted analog (1.5 mg/mL) due to reduced polarity.
  • Photostability : The diazenyl group in fluorinated derivatives undergoes slower photodegradation than chloro-substituted analogs, attributed to fluorine’s inductive effects .

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